REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)[C:4]([O:6]C)=[O:5].[OH-].[Na+].Cl>O>[CH3:1][O:2][C:3](=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][CH:10]=1)[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
Methyl 2-methoxy-3-(4-nitrophenyl)acrylate
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Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
IMS
|
Quantity
|
156 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Setpoint
|
18 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature (18° C.) for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting precipitated solid
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
CUSTOM
|
Details
|
partially suction dried on the
|
Type
|
FILTRATION
|
Details
|
filter for 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
drying at 18° C. for 18 hr
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)=CC1=CC=C(C=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |